6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione
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Overview
Description
6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C6H6S5 This compound is characterized by its unique structure, which includes a dithiolo and dithiepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dithiomalondianilide with suitable electrophiles in the presence of a base such as morpholine . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is not fully elucidated. its reactivity is primarily attributed to the presence of multiple sulfur atoms, which can participate in various chemical interactions. The compound may interact with biological molecules through the formation of disulfide bonds or other sulfur-related interactions, affecting molecular targets and pathways involved in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-1,3-dithiolo[4,5-b][1,4]dioxine-2-thione: Similar structure but with an oxygen atom in place of one sulfur atom.
6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Contains a dithiolo ring but with additional functional groups and different ring systems.
Uniqueness
6,7-Dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione is unique due to its specific ring structure and the presence of multiple sulfur atoms, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S5/c7-6-10-4-5(11-6)9-3-1-2-8-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEVIAQPIMUTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(SC1)SC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351288 |
Source
|
Record name | ST4041186 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65259-97-4 |
Source
|
Record name | ST4041186 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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